molecular formula C11H16ClNO2 B8228558 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride

Cat. No.: B8228558
M. Wt: 229.70 g/mol
InChI Key: JJVFJKLPESJUDV-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride (CAS 1337258-61-3) is a chemical compound of significant interest in agricultural and plant science research. This compound belongs to a class of 1,3-benzodioxole derivatives that have been identified through computer-aided drug discovery as potent auxin receptor agonists . Specifically, related structural analogs have demonstrated a remarkable ability to promote primary root growth in model plants such as Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . Its mechanism of action is associated with the auxin receptor TIR1 (Transport Inhibitor Response 1), which is a key component in plant hormone signaling . Molecular docking analyses suggest that similar agonists exhibit a strong binding ability with TIR1, significantly enhancing the transcriptional activity of auxin response genes and down-regulating the expression of root growth-inhibiting genes . This makes such compounds a promising scaffold for the development of novel plant growth regulators aimed at improving root system architecture and crop production . The product is supplied with a high purity level. It is offered for Research Use Only and is strictly intended for laboratory research applications. It is not for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions should be maintained in an inert atmosphere at room temperature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVFJKLPESJUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Boron Trifluoride Catalysis

The foundational step in most synthetic routes involves Friedel-Crafts acylation of 1,3-benzodioxole (piperonyl ether) with n-butyric anhydride. A representative procedure uses 16.37 mmol of 1,3-benzodioxole dissolved in 1,2-dichloroethane, cooled to -10°C, and treated with BF₃·Et₂O (1.38 mmol) under rigorous temperature control (-5°C to 0°C). After 3 hours, the reaction is quenched with sodium acetate, yielding 85% of 1-(Benzo[d][1,dioxol-5-yl)butan-1-one after column chromatography.

Key Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.52 (dd, J=8.1, 1.6 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H), 6.80 (d, J=8.1 Hz, 1H), 5.99 (s, 1H), 2.82 (t, J=7.3 Hz, 2H), 1.70 (h, J=7.4 Hz, 2H), 0.95 (t, J=7.4 Hz, 3H).

  • ¹³C NMR : 198.4 (C=O), 151.5, 148.1 (dioxole carbons), 132.0 (aromatic CH), 124.1 (aromatic C), 107.8, 107.7 (dioxole CH₂), 101.7 (dioxole bridge).

Zinc-Mediated Acylation for Industrial Scaling

An alternative method employs ZnCl₂/ZnO as a Lewis acid catalyst in dichloromethane at 0–5°C. This approach facilitates the reaction between 1,3-benzodioxole (122 g) and butanoyl chloride (106.5 g) over 4 hours, yielding 75 g of product with >99% purity by GC analysis. The zinc-based system reduces equipment corrosion risks compared to BF₃, making it preferable for large-scale production.

Conversion of Ketone to Amine: Reductive Amination Strategies

Catalytic Hydrogenation with Chiral Modifiers

The ketone intermediate undergoes reductive amination using ammonium acetate and hydrogen gas over a Raney nickel catalyst. To achieve enantiomeric excess (>99% e.e.), chiral auxiliaries like (R)-BINAP or (S)-TolBINAP are introduced during the reduction. For example, hydrogenation at 50 psi H₂ in methanol at 40°C for 12 hours produces the (S)-enantiomer with 92% yield.

Borane-Mediated Stereoselective Reduction

In a patent-pending method, the ketone is treated with (S)-CBS (Corey-Bakshi-Shibata) reagent and BH₃·THF at -78°C. This asymmetric reduction affords the (S)-alcohol intermediate with 98% e.e., which is subsequently converted to the amine via a Mitsunobu reaction with phthalimide.

Resolution of Enantiomers and Salt Formation

Diastereomeric Salt Crystallization

Racemic 1-(Benzo[d]dioxol-5-yl)butan-1-amine is resolved using L-(+)-tartaric acid in isopropanol. The (S)-amine·tartrate complex preferentially crystallizes, yielding 99.5% e.e. after three recrystallizations. Freebase liberation with NaOH followed by HCl gas treatment in diethyl ether produces the hydrochloride salt.

Direct Hydrochloride Salt Formation

The amine freebase (10 g) is dissolved in anhydrous THF (50 mL) and treated with 1.1 eq HCl (gas) at 0°C. Precipitation occurs within 2 hours, yielding 9.8 g (94%) of white crystalline solid. XRPD analysis confirms Pattern A polymorphicity, critical for pharmaceutical stability.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C dioxole).

  • HRMS (ESI+) : m/z calcd for C₁₁H₁₄NO₂ [M+H]⁺: 200.1015; found: 200.1017.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1 mL/min) shows retention times of 8.2 min for (S)-enantiomer and 9.7 min for (R)-enantiomer, confirming >99.9% e.e. in final batches.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

Recent advancements employ continuous-flow reactors (H-Cube Pro™) with 10% Pd/C cartridges. At 60°C and 50 bar H₂, residence times of 30 minutes achieve 99% conversion with 98.5% e.e., significantly reducing catalyst loading compared to batch processes.

Solvent Recycling Systems

The zinc-mediated acylation process recovers 65 g of unreacted 1,3-benzodioxole via distillation, improving atom economy to 82%. Dichloromethane is recycled through azeotropic drying with molecular sieves, reducing solvent waste by 70% .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This is often achieved through copper-catalyzed coupling reactions.
  • Introduction of the Butan-1-amine Group : This step may involve palladium-catalyzed C-N cross-coupling reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment. Preliminary studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets and modulating signaling pathways .

Case Studies:

  • A study demonstrated its efficacy as an anticancer agent by showing substantial inhibitory activity against various cancer cell lines .

The compound has been explored for various biological activities beyond anticancer properties. Research indicates potential effects on neurotransmitter systems, suggesting it could be useful in treating neurological disorders. Its interaction with specific enzymes has also been noted, making it a candidate for enzyme inhibition studies .

Industrial Applications

In the industrial sector, this compound is utilized as a building block in the synthesis of more complex molecules. It is involved in the development of new materials and chemical processes due to its unique chemical reactivity .

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed mechanistic studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride:

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Substituents Notable Properties Source
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine HCl C₁₁H₁₄ClNO₂ (inferred) ~227.69 (calc.) Benzodioxole, primary amine (butyl chain) Likely moderate logP, polar surface area ~44 Ų N/A
N-Cyclohexyl Butylone HCl (Cybutylone) C₁₃H₁₆ClNO₃ 277.72 Benzodioxole, ketone, secondary amine Psychoactive (cathinone derivative)
3',4'-Methylenedioxy-N,N-diethylcathinone HCl C₁₅H₂₀ClNO₃ 297.78 Benzodioxole, ketone, diethylamino group Increased lipophilicity (logP ~2.8)
Benzo[1,3]dioxol-5-amine HCl C₇H₈ClNO₂ 173.60 Benzodioxole, primary amine (no alkyl chain) Lower MW, higher solubility in polar solvents
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine HCl C₁₈H₂₂ClNO₄ 351.82 Benzodioxole, ethoxy/methoxy substituents, secondary amine High topological polar surface area (49 Ų)

Key Observations

Functional Group Impact: The target compound’s primary amine on a butyl chain distinguishes it from cathinone derivatives like Cybutylone () and Diethylone (), which feature ketone groups and secondary amines. The absence of a ketone may reduce stimulant activity, as seen in other amine vs. cathinone comparisons .

Physicochemical Properties: The target compound’s inferred logP (estimated ~2.4 based on analogs) suggests moderate lipophilicity, lower than Diethylone (logP ~2.8) due to the latter’s diethylamino group . Benzo[1,3]dioxol-5-amine HCl () has a smaller molecular weight (173.60 vs. ~227.69) and higher solubility, highlighting the impact of alkyl chain length on hydrophobicity .

Synthetic Routes :

  • Lithium-halogen exchange (e.g., using 5-bromobenzo[d][1,3]dioxole) is a common method for benzodioxole derivatives, as demonstrated in the synthesis of compound 44 () . This approach may apply to the target compound.

Research Implications

  • Pharmacological Potential: While cathinone derivatives (e.g., Cybutylone) are studied for psychoactive effects, the target compound’s primary amine structure may confer distinct interactions with monoamine transporters, warranting further investigation .
  • Safety Profiles : Compounds like Diethylone and Cybutylone are classified as research chemicals with restricted use due to safety concerns . The target compound’s safety data remain undocumented but should be approached cautiously.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride, commonly referred to as (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride, is a chemical compound characterized by its unique structural features that confer various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H16ClNO2C_{11}H_{16}ClNO_{2}, with a molecular weight of 229.7 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a butan-1-amine group, which is crucial for its biological activity.

PropertyValue
IUPAC Name(S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride
CAS Number1335729-51-5
Purity97%
Molecular Weight229.7 g/mol

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. It has been shown to interact with dopamine and norepinephrine transporters, potentially influencing mood and behavior. The compound may also inhibit specific enzymes involved in metabolic pathways, leading to apoptosis in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported significant cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating potent activity .

Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects due to its interaction with monoamine transporters. The S-enantiomer has shown greater potency as a reuptake inhibitor for dopamine and norepinephrine compared to its R counterpart. This property suggests potential applications in treating mood disorders or conditions like ADHD .

Study on HepG2 Cells

In a controlled experiment assessing the cytotoxic effects of this compound on HepG2 cells:

  • Concentration : Various concentrations were tested (0.01 µM to 100 µM).
  • Results : A dose-dependent increase in cell death was observed with an IC50 of approximately 15 µM.

Neuropharmacological Assessment

A behavioral study evaluated the locomotor activity in rodent models:

  • Method : Animals were administered varying doses of the S-enantiomer.
  • Findings : Significant alterations in locomotor activity were noted at doses above 10 mg/kg, indicating the compound's influence on central nervous system activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other compounds containing similar moieties:

Compound NameActivity TypePotency (IC50 or MIC)
4PP-41 (with benzyl group)AntitubercularMIC < 2 µM
4PP-42 (with benzo[d][1,3]dioxol group)AntitubercularInactive
N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamideCytotoxicIC50 > 20 µM

Q & A

Q. How can reaction mechanisms be elucidated for byproduct formation during synthesis?

  • Methodology :
  • Employ isotopic labeling (e.g., ¹⁵N-ammonia) and track intermediates via in situ FTIR. Combine with computational reaction path sampling (e.g., Nudged Elastic Band method) to map energy barriers .

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